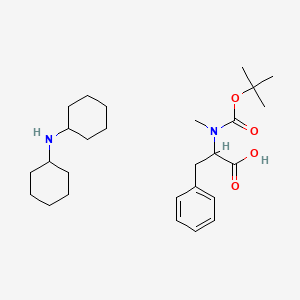
Boc-N-Me-D-Phe.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt: is a chemical compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by methylation of the amino group and subsequent formation of the dicyclohexylammonium salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate and methyl iodide.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc group removal.
Major Products Formed: The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced amines.
Scientific Research Applications
N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
- N-tert-Butoxycarbonyl-L-phenylalanine dicyclohexylammonium salt
- N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine dicyclohexylammonium salt
- N-tert-Butoxycarbonyl-D-phenylalanine dicyclohexylammonium salt
Uniqueness: N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-configuration) and methylation, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.
Properties
Molecular Formula |
C27H44N2O4 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2 |
InChI Key |
MFORGORUOHHLHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


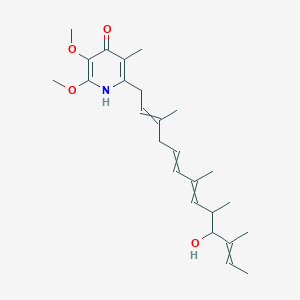

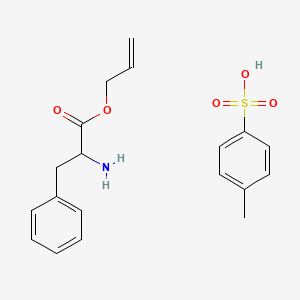
![5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole](/img/structure/B13388794.png)
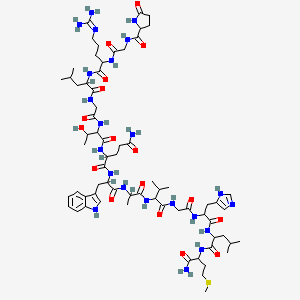
![4,5,6-Trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B13388801.png)
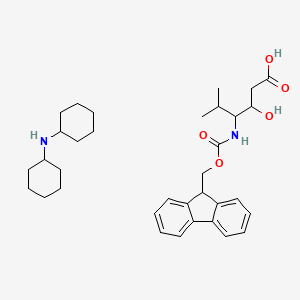
![4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13388807.png)
![1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388813.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13388816.png)
![4-Hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388819.png)
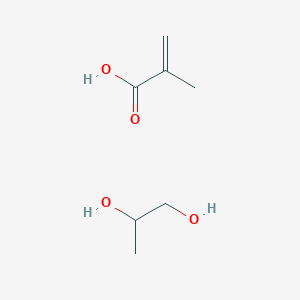
![4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol](/img/structure/B13388842.png)
![1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13388843.png)
